molecular formula C12H11NS B099445 1-Naphthaleneethanethioamide CAS No. 17518-47-7

1-Naphthaleneethanethioamide

Cat. No. B099445
CAS RN: 17518-47-7
M. Wt: 201.29 g/mol
InChI Key: FUDCGMJJFOGQFO-UHFFFAOYSA-N
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Description

1-Naphthaleneethanethioamide, also known as NETA, is a synthetic organic compound that has been used in various scientific research applications. It is an amide derivative of 1-naphthalenethiol and has a molecular formula of C10H11NS. NETA is a colorless solid with a melting point of 87-90 °C and a boiling point of 217-220 °C. It is insoluble in water but soluble in organic solvents.

Scientific Research Applications

Multifunctional Material Systems

1-Naphthaleneethanethioamide can be used in the development of efficient multifunctional material systems (MFMS). These systems use various composite materials due to their useful properties and good stability . The type and position of a substituent in 1-naphthols, a related compound, can influence the reactivity and properties of these systems .

Anti-Corrosion Materials

1-Naphthaleneethanethioamide can be used as an anti-corrosion material. This application is based on the high stability of the aromatic structure of 1-naphthols, coupled with the polarity given by the substituents .

Nonlinear Optical (NLO) Devices

1-Naphthaleneethanethioamide can be used in the development of nonlinear optical (NLO) devices. This is due to the high stability of the aromatic structure of 1-naphthols and the polarity given by the substituents .

Organic Electronics

Naphthalene diimides (NDIs), a class of molecules related to 1-Naphthaleneethanethioamide, have high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability. These properties make them promising candidates for applications in organic electronics .

Photovoltaic Devices

NDIs are also promising candidates for applications in photovoltaic devices due to their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability .

Flexible Displays

The excellent thermal and oxidative stability of NDIs, along with their high electron affinity and good charge carrier mobility, make them suitable for use in flexible displays .

properties

IUPAC Name

2-naphthalen-1-ylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDCGMJJFOGQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066208
Record name 1-Naphthaleneethanethioamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17518-47-7
Record name 1-Naphthaleneethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17518-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthaleneethanethioamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthaleneethanethioamide
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Record name 1-Naphthaleneethanethioamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-1-yl)ethanethioamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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